20-O-Glucoginsenoside Rf

Vue d'ensemble

Description

Ginsenoside-Rd is a naturally occurring compound found in the roots of Panax ginseng, a traditional Chinese medicinal plantGinsenoside-Rd has been extensively studied for its potential therapeutic effects, including neuroprotection, anti-inflammatory, and antioxidant activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ginsenoside-Rd can be synthesized through the biotransformation of other ginsenosides, such as ginsenoside-Rb1. This process involves the use of specific enzymes, such as β-glucosidase, which hydrolyze the glycosidic bonds in ginsenoside-Rb1 to produce 20-O-Glucoginsenoside Rf . The reaction typically occurs under mild conditions, such as a temperature of 37°C and a pH of 5.0 .

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation. Microorganisms such as Irpex lacteus are used to convert ginsenoside-Rb1 into this compound through enzymatic hydrolysis . This method is eco-friendly and efficient, allowing for large-scale production of this compound with high purity .

Analyse Des Réactions Chimiques

Thermal Degradation Pathways

During steam processing of ginseng, 20-O-Glucoginsenoside Rf participates in hydrolysis and Maillard reactions (MR):

-

Glycosidic Bond Cleavage :

The glucose moiety at the C-20 position is hydrolyzed under high-temperature steaming, forming rare saponins like 20-(S)-Rg3 and Rg5 . This reaction is accelerated by repeated steaming cycles. -

Maillard Reaction Participation :

Reducing sugars released from polysaccharide pyrolysis react with amino acids, forming melanoidins. This explains the observed decrease in amino acid content and browning of black ginseng .

Structural Rearrangements

Key structural features influencing reactivity:

-

Sophorose vs. Glucose Substitutions :

The presence of a sophorose moiety (β-D-glucopyranosyl-(1→2)-β-D-glucopyranose) at C-6 and a β-D-glucopyranose at C-20 makes it susceptible to regioselective hydrolysis . -

Bisdesmosidic Nature :

Two sugar chains at C-3 and C-20 enhance thermal instability compared to monodesmosidic saponins like ginsenoside Rf .

Table 1: Comparative Stability of Ginsenosides During Processing

| Ginsenoside | Thermal Stability | Key Degradation Products |

|---|---|---|

| This compound | Low | 20-(S)-Rg3, Rg5, Glucose |

| Ginsenoside Rb1 | Moderate | 20-(S)-Rg3, Rh2 |

| Ginsenoside Rg1 | High | Rh1, Protopanaxatriol |

Quantitative Changes During Processing

Data from HPLC-MS analyses reveal dynamic concentration shifts:

Table 2: Relative Abundance in Processed Ginseng

| Processing Stage | This compound (%) | 20-(S)-Rg3 (%) |

|---|---|---|

| Fresh Ginseng | 0.073 | ND |

| 5th Steaming Cycle | 0.199 | 0.024 |

| 6th Steaming Cycle | 0.045 | 0.482 |

ND : Not detected.

Mechanistic Insights

-

Hydroxyl Group Reactivity :

The C-20 hydroxyl group in 20-(S)-Rg3 undergoes dehydration to form Rk1 (Δ<sup>20(21)</sup>) or Rg5 (Δ<sup>20(22)</sup>) : -

Acid-Catalyzed Transformations :

Under acidic conditions, this compound loses glycosyl groups to yield ginsenoside Rh1 or protopanaxatriol .

Functional Implications

The degradation products exhibit enhanced bioactivity:

Applications De Recherche Scientifique

Pharmacological Properties

20-O-Glucoginsenoside Rf exhibits several pharmacological effects, including:

- Anti-inflammatory Effects : It inhibits the expression of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation, through activation of peroxisome proliferator-activated receptor gamma (PPARγ). This mechanism suggests its potential in treating inflammatory diseases .

- Neuroprotective Effects : The compound has been shown to protect neuronal cells under hypoxic conditions by modulating oxidative stress and inflammation, thus offering a potential therapeutic avenue for neurodegenerative disorders .

- Metabolic Regulation : Ginsenoside Rf enhances glucose metabolism and insulin sensitivity, making it a candidate for managing metabolic disorders such as diabetes .

Cancer Therapy

Ginsenoside Rf has demonstrated promising results in cancer research:

- Inhibition of Tumor Growth : Studies indicate that ginsenoside Rf can suppress the proliferation of cancer cells by inhibiting the Warburg effect, a common metabolic alteration in cancer cells that favors glycolysis over oxidative phosphorylation. This mechanism is particularly relevant in ovarian cancer cells where ginsenoside Rf reduced glucose uptake and lactate secretion .

- Anti-Migration Properties : The anti-migratory effects of ginsenoside Rf under hypoxic conditions suggest its potential as an anti-metastatic agent in cancer therapy .

Metabolic Disorders

- Improvement of Insulin Sensitivity : Research indicates that ginsenoside Rf may enhance insulin sensitivity by regulating glycolipid metabolism, which could be beneficial for individuals with type 2 diabetes .

- Exercise Endurance Enhancement : Ginsenoside Rf has been shown to improve exercise endurance in animal models by stimulating ATP production and promoting mitochondrial biogenesis in muscle cells. This effect is mediated through the activation of AMPK and p38 MAPK signaling pathways .

Table 1: Summary of Key Studies on this compound

Mécanisme D'action

Ginsenoside-Rd exerts its effects through multiple molecular targets and pathways:

Neuroprotection: It protects neurons by inhibiting oxidative stress, reducing calcium influx, and preventing mitochondrial dysfunction.

Anti-inflammatory: Ginsenoside-Rd reduces inflammation by modulating the production of pro-inflammatory cytokines and inhibiting the activation of nuclear factor kappa B (NF-κB).

Antioxidant: It scavenges reactive oxygen species (ROS) and enhances the activity of antioxidant enzymes.

Comparaison Avec Des Composés Similaires

Ginsenoside-Rd is compared with other similar compounds, such as:

Ginsenoside-Rb1: Both compounds have neuroprotective effects, but 20-O-Glucoginsenoside Rf is more readily absorbed and has a higher bioavailability.

Ginsenoside-Rg3: Ginsenoside-Rg3 has stronger anti-cancer properties, while this compound is more effective in neuroprotection.

Ginsenoside-Rh2: Ginsenoside-Rh2 is known for its anti-inflammatory effects, but this compound has a broader range of pharmacological activities.

These comparisons highlight the unique properties of this compound and its potential as a versatile therapeutic agent.

Activité Biologique

20-O-Glucoginsenoside Rf is a notable compound derived from ginseng, belonging to the group of ginsenosides, which are saponins with a dammarane triterpenoid structure. This compound has garnered attention due to its diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

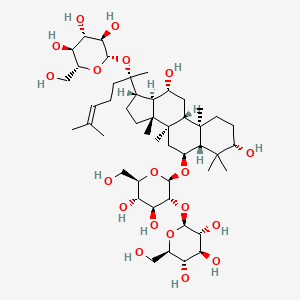

This compound has the chemical formula and is classified as a bisdesmosidic saponin. Its structure features multiple sugar moieties that significantly influence its biological activity and pharmacological properties .

Anticancer Effects

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The cytotoxic effects were found to be dose-dependent, with an IC50 value of approximately 5 mg/mL for MCF-7 cells .

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (mg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5 | Induction of apoptosis and cell cycle arrest |

| A549 | 4.5 | Inhibition of proliferation and migration |

| HepG2 | 6.0 | Modulation of signaling pathways |

Anti-inflammatory Activity

This compound has also been shown to possess anti-inflammatory effects. It modulates the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, suggesting its potential use in treating inflammatory diseases .

Case Study: Inhibition of Inflammatory Cytokines

In a controlled study using RAW 264.7 macrophages, treatment with this compound resulted in a significant reduction in TNF-α levels by up to 60% compared to untreated controls. This suggests its potential as an anti-inflammatory agent.

Neuroprotective Effects

The neuroprotective properties of this compound have been explored in models of neurodegenerative diseases. It has been reported to enhance neuronal survival under oxidative stress conditions and promote neurogenesis in vitro .

Table 2: Neuroprotective Effects of this compound

| Model | Outcome | Reference |

|---|---|---|

| SH-SY5Y Cells | Increased cell viability | |

| Mouse Model (Parkinson's) | Reduced neuroinflammation |

The mechanisms underlying the biological activities of this compound include:

- Modulation of Signaling Pathways : It influences key signaling pathways such as NF-kB and MAPK, which are crucial for cell survival and inflammatory responses.

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating caspase pathways.

- Antioxidant Activity : It scavenges free radicals, thereby reducing oxidative stress in neuronal cells.

Propriétés

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O19/c1-21(2)10-9-13-48(8,67-42-38(61)35(58)32(55)26(19-50)64-42)22-11-15-46(6)30(22)23(52)16-28-45(5)14-12-29(53)44(3,4)40(45)24(17-47(28,46)7)62-43-39(36(59)33(56)27(20-51)65-43)66-41-37(60)34(57)31(54)25(18-49)63-41/h10,22-43,49-61H,9,11-20H2,1-8H3/t22-,23+,24-,25+,26+,27+,28+,29-,30-,31+,32+,33+,34-,35-,36-,37+,38+,39+,40-,41-,42-,43+,45+,46+,47+,48-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFMBWCLBGQEBU-RXMALORBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001314276 | |

| Record name | 20-Glucoginsenoside Rf | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

963.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68406-27-9 | |

| Record name | 20-Glucoginsenoside Rf | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68406-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 20-Glucoginsenoside Rf | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.